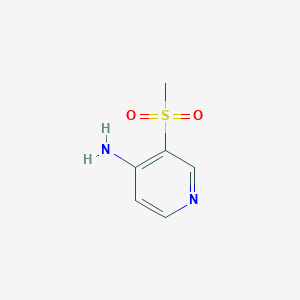

3-Methanesulfonylpyridin-4-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylsulfonylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)6-4-8-3-2-5(6)7/h2-4H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJDPHNJQIWUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methanesulfonylpyridin 4 Amine and Its Analogs

Direct Synthetic Routes to 3-Methanesulfonylpyridin-4-amine

Direct synthetic routes aim to construct the target molecule in a limited number of steps from readily available starting materials. This often involves the challenge of controlling the regiochemistry of the substitutions.

Exploration of Reaction Pathways and Conditions

The direct synthesis of 3-Methanesulfonylpyridin-4-amine can be approached by introducing the methanesulfonyl and amino groups onto a pyridine (B92270) ring in a specific order. One potential pathway involves the sulfonation of a pre-existing aminopyridine. For example, starting with 4-aminopyridine (B3432731), a direct sulfonation at the 3-position is challenging due to the directing effects of the amino group.

An alternative pathway involves amination of a 3-substituted pyridine. A common method for introducing a sulfonyl group is by reacting an appropriate precursor with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl). ub.edu The introduction of the amino group can subsequently be achieved through various methods, including nucleophilic aromatic substitution of a suitable leaving group (e.g., a halide) at the 4-position. The reaction conditions for such transformations are critical and typically involve careful control of temperature, solvent, and the presence of a base or catalyst to facilitate the reaction and prevent unwanted side products.

Optimization for Yield and Purity

Optimizing the synthesis of 3-Methanesulfonylpyridin-4-amine is crucial for its practical application, focusing on maximizing the product yield and ensuring high purity. This process involves systematically adjusting various reaction parameters. Key variables include the choice of solvent, reaction temperature, duration, and the type of catalyst or base used.

For instance, in a potential final N-debenzylation step to liberate a primary amine, conditions can be finely tuned. researchgate.net A systematic study might examine different catalysts, pressures, and solvent systems to find the optimal conditions that lead to a high yield and purity with minimal side-product formation. researchgate.net The purity of the final product is often improved by performing the reaction at a specific pH in an aqueous medium. researchgate.net

Below is a hypothetical data table illustrating the optimization of a nucleophilic aromatic substitution step to introduce the amino group, based on common optimization procedures.

Table 1: Optimization of Amination Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 100 | 24 | 65 | 90 |

| 2 | Cs₂CO₃ | DMF | 100 | 18 | 78 | 92 |

| 3 | K₂CO₃ | Dioxane | 100 | 24 | 55 | 88 |

| 4 | Cs₂CO₃ | Dioxane | 100 | 18 | 68 | 91 |

| 5 | NaH | THF | 65 | 12 | 40 | 75 |

Synthesis through Functional Group Interconversion on Pyridine Scaffolds

Functional Group Interconversion (FGI) is a powerful strategy that involves modifying functional groups on a pre-existing, correctly substituted pyridine core. ub.eduvanderbilt.edu This approach avoids the challenges of controlling regiochemistry during the initial ring functionalization.

Conversion of Substituted Pyridine Precursors

This methodology starts with a pyridine precursor that already has groups at the 3- and 4-positions, which are then chemically transformed into the desired methanesulfonyl and amino functionalities. For example, a synthesis could begin with a 3-halo-4-nitropyridine. The nitro group can be reduced to an amino group through various established methods, such as catalytic hydrogenation. scribd.com The halide at the 3-position can be converted to the methanesulfonyl group, potentially through a palladium-catalyzed coupling reaction with a sulfur source, followed by oxidation.

Another FGI approach is the conversion of an alcohol to a sulfonate ester. An alcohol can react with a sulfonyl chloride to form a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu

Table 2: Examples of Relevant Functional Group Interconversions

| Starting Group | Target Group | Reagents |

|---|---|---|

| -NO₂ (Nitro) | -NH₂ (Amino) | H₂, Pd/C or SnCl₂ |

| -Br (Bromo) | -SMe (Methylthio) | NaSMe |

| -SMe (Methylthio) | -SO₂Me (Methanesulfonyl) | m-CPBA or Oxone® |

| -OH (Hydroxyl) | -OSO₂R (Sulfonate Ester) | RSO₂Cl, Pyridine ub.eduvanderbilt.edu |

Regioselective Introduction of Sulfonyl and Amino Groups

Achieving the specific 3,4-disubstitution pattern on the pyridine ring requires highly regioselective reactions. The inherent reactivity of the pyridine ring often favors substitution at the 2-, 4-, and 6-positions. Therefore, strategies must be employed to direct functionalization to the 3-position.

One approach is to use a pre-functionalized pyridine that directs incoming groups to the desired locations. For instance, the synthesis of versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine allows for the regioselective derivatization at multiple positions, demonstrating how pre-installed functional groups can control the outcome of subsequent reactions. nih.gov A practical strategy for functionalizing the 4-position of pyridines involves activating the ring, for example, by using a readily synthesized substituted urea as an activation reagent. dntb.gov.ua This allows for the specific introduction of groups at the C-4 position. dntb.gov.ua The synthesis of 2-amino-3-hydroxy-4-substituted pyridines has been achieved through the key step of regioselective metalation of an oxazolo[4,5-b]pyridin-2(3H)-one ring system, followed by alkylation, showcasing a method for controlled C-4 substitution. researchgate.net

Formation of Key Intermediates for 3-Methanesulfonylpyridin-4-amine

A crucial strategy in modern organic synthesis is the high-yielding, large-scale synthesis of versatile building blocks that can be readily derivatized. nih.gov Following this logic, a key intermediate for the target molecule could be a di-substituted pyridine such as 4-chloro-3-(methylthio)pyridine or 3-bromo-4-nitropyridine. These intermediates possess functional groups that can be selectively converted to the final amino and methanesulfonyl groups.

For example, starting with 4-chloro-3-(methylthio)pyridine:

The methylthio group (-SMe) can be oxidized to the methanesulfonyl group (-SO₂Me).

The chloro group (-Cl) at the 4-position can then be displaced by an amino group (-NH₂) via nucleophilic aromatic substitution.

Alternatively, using 3-bromo-4-nitropyridine:

The nitro group (-NO₂) can be reduced to the amino group (-NH₂).

The bromo group (-Br) can be converted to the methanesulfonyl group, perhaps via a transition-metal-catalyzed coupling reaction.

Preparation of Sulfonylated Pyridine Derivatives

The introduction of a sulfonyl group to a pyridine ring can be achieved through various methods, often involving the direct C-H functionalization of the pyridine core or the reaction of pre-functionalized pyridines.

A significant challenge in the direct functionalization of pyridine is controlling the regioselectivity. chemistryviews.org A base-mediated approach has been developed for the direct, C4-selective C-H sulfonylation of pyridine. This method involves the preactivation of pyridine with triflic anhydride (Tf₂O), followed by the addition of a nucleophilic sulfinic acid salt, such as sodium p-toluenesulfinate (NaTs), in the presence of a specific base like N-methylpiperidine and a solvent like chloroform (CHCl₃). chemistryviews.orgchemrxiv.org This process achieves high regioselectivity for the C4 position. chemistryviews.org The reaction can be extended to a modular construction of sulfonylated pyridines using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). chemistryviews.orgchemrxiv.org

Another strategy involves the formal sulfonylation of unactivated picolyl C-H bonds. For instance, 4-picoline derivatives can be converted to the corresponding aryl picolyl sulfones by reacting them with aryl sulfonyl chlorides and triethylamine (B128534) (Et₃N) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). nih.gov This reaction is believed to proceed through N-sulfonyl 4-alkylidene dihydropyridine intermediates. nih.gov

The synthesis of pyridine-3-sulfonyl chloride, a key intermediate, can be accomplished from 3-aminopyridine (B143674). The process involves a diazotization reaction with sodium nitrite and sodium fluoroborate in an acidic solution to form a diazonium fluoroborate salt. This intermediate then undergoes an acylchlorination reaction with a thionyl chloride solution containing a catalyst, such as cuprous chloride or cupric chloride, to yield the desired sulfonyl chloride. google.com

Electrochemical methods also offer a pathway for the meta-C–H sulfonylation of pyridines. This technique uses nucleophilic sulfinates and proceeds through a redox-neutral dearomatization-rearomatization strategy, providing meta-sulfonated products with high regioselectivity. nih.gov

Table 1: Methodologies for Sulfonylation of Pyridine Derivatives

| Method | Reagents | Position Selectivity | Key Features |

|---|---|---|---|

| Base-Mediated C-H Sulfonylation | Pyridine, Triflic anhydride, Sodium sulfinate, N-methylpiperidine | C4-selective chemistryviews.org | High regioselectivity, direct functionalization. chemistryviews.org |

| Picolyl C-H Sulfonylation | 4-Alkylpyridine, Aryl sulfonyl chloride, Et₃N, cat. DMAP | Picolyl position | Formal activation of unactivated C-H bonds. nih.gov |

| From Aminopyridine | 3-Aminopyridine, NaNO₂, NaBF₄, SOCl₂, CuCl₂ | C3-selective | Utilizes diazonium salt intermediate. google.com |

| Electrochemical Sulfonylation | Pyridine, Sodium sulfinate, Electrolysis | meta-selective nih.gov | Redox-neutral, complementary to other methods. nih.gov |

Strategies for Amination of Pyridine Rings

Introducing an amino group onto a pyridine ring is a fundamental transformation in the synthesis of many pharmaceuticals. Various strategies exist, ranging from classical reactions to modern catalytic methods.

One straightforward approach involves the amination of pyridines via heterocyclic phosphonium salts. In this method, the pyridine is first converted into a phosphonium salt, which then reacts with sodium azide (B81097) to form an iminophosphorane. This intermediate is a versatile precursor to various nitrogen-containing functional groups. nih.gov This strategy is noted for its precise regioselectivity, often exclusively targeting the 4-position, and its applicability to complex, drug-like molecules. nih.gov

Nucleophilic aromatic substitution (SNAr) is a common method for aminating pyridine rings, particularly when a suitable leaving group, such as a halogen, is present. galchimia.com A base-promoted, selective amination of polyhalogenated pyridines has been developed using amino sources like N,N-dimethylformamide (DMF) and a promoter such as sodium tert-butoxide (NaOtBu). acs.org This protocol can be performed in water, making it an environmentally benign option. acs.org

For pyridines lacking a leaving group, direct amination can be achieved by activating the ring. Pyridine N-oxides can be activated with reagents like tosic anhydride (Ts₂O), allowing for direct amination with amines such as tert-butylamine. The resulting product can then be deprotected to yield the 2-aminopyridine. researchgate.net Another specialized reagent, prepared from 5,6-dichloropyrazine-2,3-dicarbonitrile and N-Boc hydroxylamine, serves a triple role: it activates the pyridine nitrogen, transfers a protected amino group to the C2 position, and acts as an oxidant to yield the final product after a reduction step. galchimia.com

The classic Chichibabin reaction, which uses sodium amide (NaNH₂), directly forms 2-aminopyridines from C-H precursors but can lack generality due to the harsh conditions. nih.gov Modern metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful but typically require pre-halogenated substrates. nih.gov

Table 2: Comparison of Pyridine Amination Strategies

| Strategy | Reagents/Method | Position Selectivity | Advantages | Limitations |

|---|---|---|---|---|

| Via Phosphonium Salts | Pyridine -> Phosphonium salt, NaN₃ | C4-selective nih.gov | High regioselectivity, uses C-H bonds as precursors. nih.gov | Multi-step process. |

| SNAr on Halopyridines | Halopyridine, Amine, Base (e.g., NaOtBu) | Position of halide | Environmentally benign options (e.g., water solvent). acs.org | Requires pre-functionalized substrate. nih.gov |

| Activation of N-Oxides | Pyridine N-oxide, Ts₂O, t-BuNH₂ | C2/C4-selective researchgate.net | Direct amination of unsubstituted positions. researchgate.net | Multi-step (oxidation/amination/deprotection). |

| Chichibabin Reaction | Pyridine, NaNH₂ | C2-selective nih.gov | Direct C-H amination. | Harsh conditions, lacks generality. nih.gov |

Advances in Sustainable Synthesis Approaches for Pyridine Amines

The growing emphasis on green chemistry is driving the development of more sustainable and environmentally friendly methods for synthesizing pyridine amines. ijarsct.co.in This involves advancements in catalysis and careful selection of solvents and reagents to minimize environmental impact. ijarsct.co.inrsc.org

Catalytic Methods in Sulfonyl Pyridine Synthesis

Catalysis plays a pivotal role in developing efficient and sustainable synthetic routes. For the synthesis of pyridines bearing sulfonyl groups, several catalytic systems have been reported.

Novel magnetic nanoparticles have been designed and used as catalysts for the synthesis of triarylpyridines with sulfonate and sulfonamide moieties. nih.gov These catalysts, such as Fe₃O₄@SiO₂@PCLH-TFA, can be easily recovered from the reaction mixture using an external magnet, allowing for their reuse and reducing waste. nih.gov The reactions are often performed under solvent-free conditions at elevated temperatures. nih.gov

Dendrimer-like ionic liquids have also been employed as catalysts for the synthesis of new pyridines with sulfonamide groups. researchgate.netrsc.org These reactions proceed under mild conditions, offering short reaction times and high yields of the target molecules. researchgate.netrsc.org

Furthermore, catalytic amounts of 4-dimethylaminopyridine (DMAP) have been shown to be effective in the sulfonylation of the picolyl C-H bond of 4-alkylpyridines, showcasing a metal-free catalytic approach. nih.gov

Solvent and Reagent Selection for Reduced Environmental Impact

Minimizing the use of hazardous organic solvents is a core principle of green chemistry. rsc.org Significant progress has been made in developing synthetic methods for pyridines in more environmentally friendly media.

Water is considered the greenest solvent, and its use in organic synthesis is highly desirable. rsc.org An efficient and base-promoted selective amination of various polyhalogenated pyridines has been developed using water as the solvent. acs.org Similarly, an advanced version of the Guareschi–Thorpe synthesis of hydroxy-cyanopyridines has been reported using an aqueous medium with ammonium (B1175870) carbonate, which acts as both the nitrogen source and the reaction promoter. rsc.org This method is inexpensive, user-friendly, and eco-friendly. rsc.org

Microwave-assisted organic synthesis is another tool for promoting green chemistry, often leading to shorter reaction times, higher yields, and purer products with reduced energy consumption. acs.orgnih.gov A one-pot, four-component reaction for synthesizing novel pyridine derivatives under microwave irradiation in ethanol (B145695) has been demonstrated as a functional and environmentally green procedure. acs.orgnih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Methanesulfonylpyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 3-Methanesulfonylpyridin-4-amine is anticipated to display a set of distinct signals corresponding to the aromatic protons and the protons of the methyl and amino groups. The electron-donating amino group at the C4 position and the electron-withdrawing methanesulfonyl group at the C3 position significantly influence the chemical shifts of the pyridine (B92270) ring protons.

Based on the analysis of similar structures, such as 4-(3-methylphenyl)amino-3-pyridinesulfonamide chemicalbook.com, the following proton signals are predicted for 3-Methanesulfonylpyridin-4-amine. The proton at C2, being adjacent to the nitrogen atom and deshielded by the nearby sulfonyl group, is expected to appear at the most downfield position among the aromatic protons. The proton at C5 would be influenced by the adjacent amino group, and the proton at C6 would be in a relatively less perturbed environment. The protons of the amino group (NH₂) are expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl protons of the sulfonyl group will appear as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methanesulfonylpyridin-4-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.1 - 8.3 | Doublet |

| H-5 | 6.7 - 6.9 | Doublet |

| H-6 | 8.0 - 8.2 | Doublet |

| NH₂ | 5.0 - 7.0 | Broad Singlet |

| SO₂CH₃ | 3.1 - 3.3 | Singlet |

Note: The predicted values are based on the analysis of analogous compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are strongly influenced by the electronic effects of the substituents.

The carbon atom C4, directly attached to the amino group, is expected to be significantly shielded and thus appear at a lower chemical shift compared to the other aromatic carbons. Conversely, the carbon atom C3, bearing the electron-withdrawing methanesulfonyl group, will be deshielded and resonate at a higher chemical shift. The carbon atoms C2 and C6, adjacent to the ring nitrogen, are also expected to be deshielded. The carbon of the methyl group in the methanesulfonyl substituent will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methanesulfonylpyridin-4-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 |

| C-4 | 155 - 160 |

| C-5 | 110 - 115 |

| C-6 | 145 - 150 |

| SO₂CH₃ | 40 - 45 |

Note: The predicted values are based on computational predictions and analysis of related structures. researchgate.netnmrdb.org

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For 3-Methanesulfonylpyridin-4-amine, cross-peaks would be expected between H-5 and H-6, confirming their ortho-relationship. Depending on the resolution, a weaker long-range coupling might be observed between H-2 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for C-2, C-5, and C-6 based on the previously assigned chemical shifts of their attached protons (H-2, H-5, and H-6, respectively). It would also confirm the assignment of the methyl carbon by its correlation with the methyl protons.

Since 3-Methanesulfonylpyridin-4-amine is a chiral molecule (due to the stereogenic center at the sulfur atom if considering the sulfoxide (B87167) precursor, though the sulfone itself is achiral unless the pyridine substitution renders the molecule chiral), it is important to consider methods for determining enantiomeric purity if a chiral variant were synthesized. A common NMR-based method involves the use of a chiral derivatizing agent (CDA). The primary amino group of 3-Methanesulfonylpyridin-4-amine can react with a chiral CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or a chiral isocyanate, to form a pair of diastereomers. These diastereomers will have distinct NMR spectra, and the integration of specific, well-resolved signals for each diastereomer allows for the quantification of the enantiomeric excess.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

The IR spectrum of 3-Methanesulfonylpyridin-4-amine is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the S=O stretching of the sulfonyl group, and the C=C and C=N stretching vibrations of the pyridine ring.

Drawing from data for 4-aminopyridine (B3432731) hmdb.cagoogle.comchemicalbook.comnist.gov and general ranges for sulfonyl groups chemicalbook.com, the following IR absorptions can be predicted. The primary amine should exhibit two distinct N-H stretching bands. The asymmetric and symmetric stretching vibrations of the S=O group are expected to be strong and appear in the fingerprint region. The aromatic ring vibrations will also be present.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the vibrations of the pyridine ring.

Table 3: Predicted IR and Raman Vibrational Frequencies for 3-Methanesulfonylpyridin-4-amine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Asymmetric Stretch | 3400 - 3500 | Medium-Strong | Weak |

| N-H Symmetric Stretch | 3300 - 3400 | Medium-Strong | Weak |

| C-H Aromatic Stretch | 3000 - 3100 | Medium | Medium |

| C-H Aliphatic Stretch | 2900 - 3000 | Weak | Medium |

| N-H Scissoring | 1600 - 1650 | Strong | Weak |

| C=C/C=N Ring Stretch | 1400 - 1600 | Medium-Strong | Strong |

| S=O Asymmetric Stretch | 1300 - 1350 | Strong | Medium |

| S=O Symmetric Stretch | 1140 - 1180 | Strong | Strong |

| C-N Stretch | 1250 - 1350 | Medium | Medium |

| C-S Stretch | 650 - 750 | Medium | Strong |

Note: The predicted values are based on the analysis of analogous compounds and established group frequency charts. chemicalbook.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The pyridine ring is an aromatic system, and its UV-Vis absorption is influenced by the attached functional groups. The amino group acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption maxima. The methanesulfonyl group, being electron-withdrawing, can also affect the electronic transitions.

The UV-Vis spectrum of 4-aminopyridine in ethanol (B145695) shows an absorption maximum at approximately 262 nm. nist.gov For 3-Methanesulfonylpyridin-4-amine, it is expected that the π → π* transitions of the pyridine ring will be observed. The presence of the sulfonyl group might lead to a slight shift in the absorption bands compared to 4-aminopyridine.

Table 4: Predicted UV-Vis Absorption Maxima for 3-Methanesulfonylpyridin-4-amine

| Transition | Predicted λₘₐₓ (nm) | Solvent |

| π → π* | 260 - 270 | Ethanol/Methanol |

Note: The predicted value is based on the UV-Vis spectrum of 4-aminopyridine. nist.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is an essential tool for confirming the molecular weight of 3-Methanesulfonylpyridin-4-amine and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula is C₆H₈N₂O₂S, giving a monoisotopic mass of approximately 172.03 g/mol .

Molecular Ion and Fragmentation Pathways: In an electron ionization (EI) mass spectrum, the molecular ion (M⁺˙) peak at m/z 172 would be expected. Due to the presence of two nitrogen atoms, this molecular weight is an even number, consistent with the nitrogen rule. libretexts.org The stability of the aromatic pyridine ring should make the molecular ion peak readily observable. libretexts.org

The fragmentation of 3-Methanesulfonylpyridin-4-amine would likely proceed through several predictable pathways based on its functional groups:

Loss of the Methanesulfonyl Group: A primary and highly probable fragmentation pathway involves the cleavage of the C-S bond. This can occur in two main ways:

Loss of a methyl radical (•CH₃) from the sulfonyl group to form an [M-15]⁺ ion at m/z 157.

Loss of the entire methanesulfonyl radical (•SO₂CH₃), a stable leaving group, would generate a prominent fragment ion at m/z 93, corresponding to the 4-aminopyridinyl cation. cdnsciencepub.comresearchgate.net

Sulfone Rearrangement: Aryl sulfones are known to undergo rearrangement where an aryl group migrates to an oxygen atom, followed by the loss of sulfur monoxide (SO). cdnsciencepub.com This could lead to a fragment resulting from the loss of SO (48 Da).

Cleavage around the Pyridine Ring: Fragmentation of the pyridine ring itself is less likely due to its aromatic stability but can occur, leading to smaller charged fragments.

A summary of the most probable and significant fragments is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 3-Methanesulfonylpyridin-4-amine

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 172 | Molecular Ion (M⁺˙) | [C₆H₈N₂O₂S]⁺˙ | Confirms the molecular weight. |

| 157 | [M - CH₃]⁺ | [C₅H₅N₂O₂S]⁺ | Loss of a methyl radical from the sulfonyl group. |

| 93 | [M - SO₂CH₃]⁺ | [C₅H₅N₂]⁺ | Loss of the methanesulfonyl radical; likely a significant peak. |

| 79 | [SO₂CH₃]⁺ | [CH₃O₂S]⁺ | Methanesulfonyl cation itself, a common fragment for this group. omicsonline.org |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. wikipedia.org While a specific crystal structure for 3-Methanesulfonylpyridin-4-amine has not been reported, analysis of related aminopyridine structures allows for a detailed prediction of its solid-state characteristics. nih.govnih.gov

Expected Molecular Conformation: The molecule is expected to be largely planar, with the pyridine ring and the amine nitrogen lying in the same plane. The sulfonyl group, however, will have a tetrahedral geometry around the sulfur atom, with the methyl group and the two oxygen atoms positioned out of the pyridine plane. The C(aryl)-S-C(methyl) bond angle would be a key parameter to determine.

Intermolecular Interactions: The crystal packing of 3-Methanesulfonylpyridin-4-amine would be dominated by a network of hydrogen bonds and other non-covalent interactions. rsc.org

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the pyridine ring nitrogen and the sulfonyl oxygen atoms are effective hydrogen bond acceptors. It is highly probable that strong N-H···N hydrogen bonds will form, linking molecules into chains or sheets, a common motif in aminopyridine crystals. nih.govnih.gov Weaker N-H···O hydrogen bonds involving the sulfonyl oxygens are also expected to play a crucial role in stabilizing the three-dimensional crystal lattice. mdpi.com

π–π Stacking: The electron-rich pyridine rings are likely to engage in π–π stacking interactions, further contributing to the stability of the crystal structure. researchgate.net These interactions would likely involve offset stacking arrangements to minimize electrostatic repulsion.

Table 2: Predicted Crystallographic Data and Key Intermolecular Interactions

| Parameter | Predicted Feature/Interaction | Significance |

|---|---|---|

| Molecular Geometry | Largely planar pyridine ring with a tetrahedral sulfonyl group. | Defines the overall shape and steric profile of the molecule. |

| Primary Interaction | N-H···N hydrogen bonds | Formation of supramolecular synthons (e.g., dimers, chains). nih.gov |

| Secondary Interaction | N-H···O hydrogen bonds (to sulfonyl oxygen) | Cross-linking of primary hydrogen-bonded networks. |

| Other Interactions | π–π stacking of pyridine rings | Contributes to crystal packing density and stability. |

Chromatographic Techniques for Purity and Identity Verification (e.g., HPLC, GC)

Chromatographic methods are fundamental for verifying the identity and assessing the purity of 3-Methanesulfonylpyridin-4-amine by separating it from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis of polar, non-volatile compounds like 3-Methanesulfonylpyridin-4-amine. The polarity of the amine and sulfonyl groups, combined with the basicity of the aminopyridine moiety, presents a challenge for traditional reversed-phase (C18) chromatography, which can result in poor peak shape and retention. sielc.com

A robust HPLC method would likely employ alternative stationary phases. Mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) columns are well-suited for such polar compounds. helixchrom.com A method based on hydrogen-bonding interactions with a specialized stationary phase could also provide excellent separation and peak shape for aminopyridine isomers and related substances. sielc.com

Table 3: Proposed HPLC Method Parameters

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Column | Mixed-mode (e.g., Primesep 100) or HILIC | Provides better retention and peak shape for polar, basic analytes. sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Methanol with an acidic modifier (e.g., formic acid) | Ensures good solubility and appropriate ionization for MS compatibility. helixchrom.com |

| Detector | UV at ~260-280 nm; Mass Spectrometer (MS) | The pyridine ring provides strong UV absorbance for quantification. MS provides mass confirmation for identity. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate. |

Gas Chromatography (GC): Direct GC analysis of 3-Methanesulfonylpyridin-4-amine is challenging due to its high polarity and low volatility, which can lead to significant peak tailing and adsorption on the column. thermofisher.com However, GC-MS can be a powerful tool for identity confirmation if these issues are addressed.

A successful GC method would likely require a specialized, base-deactivated capillary column designed for the analysis of amines. scribd.com Alternatively, derivatization of the amine group could be employed to reduce polarity and improve chromatographic performance, although this adds complexity to the sample preparation. Given its structure, a method developed for volatile sulfonyl compounds, such as methylsulfonylmethane (MSM), could be adapted. scribd.com

Table 4: Proposed GC Method Parameters

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Column | Base-deactivated, polar capillary column (e.g., CP-Volamine type) | Minimizes peak tailing and adsorption of the basic amine group. scribd.com |

| Injector | Split/Splitless, high temperature (e.g., 250-280 °C) | Ensures complete volatilization of the analyte. |

| Oven Program | Temperature gradient from ~100 °C to 300 °C | To elute the polar compound in a reasonable time with good peak shape. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general purity analysis; MS for definitive identity confirmation. omicsonline.org |

Chemical Reactivity and Transformation Mechanisms of 3 Methanesulfonylpyridin 4 Amine

Reactivity of the Aminopyridine Moiety

The aminopyridine moiety of 3-methanesulfonylpyridin-4-amine is a key functional group that dictates a significant portion of its chemical behavior. The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and basic, while the pyridine (B92270) ring itself can participate in various transformations.

N-Alkylation and N-Acylation Reactions

The primary amine of 3-methanesulfonylpyridin-4-amine can undergo N-alkylation and N-acylation reactions to form corresponding secondary or tertiary amines and amides, respectively. These reactions typically involve the reaction of the amine with an alkyl halide or an acylating agent.

N-Alkylation: The direct alkylation of amines can sometimes be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation. researchgate.net However, this transformation is a fundamental method for introducing alkyl groups onto the nitrogen atom. For instance, N-dealkylation followed by re-alkylation is a synthetic strategy used in the synthesis of various pharmaceuticals. nih.gov

N-Acylation: N-acylation is a common transformation that converts the primary amine into an amide. This reaction is often employed to protect the amine functionality or to introduce specific acyl groups that can influence the molecule's biological activity or physical properties. A study on the reaction of 3-halo-4-aminopyridines with acyl chlorides in the presence of triethylamine (B128534) resulted in the formation of pyridin-4-yl α-substituted acetamide (B32628) products in moderate to high yields. nih.gov This transformation proceeds through a presumed N-acylated intermediate that undergoes an intramolecular nucleophilic aromatic substitution. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is illustrative and provides generalized examples of potential reactions.

| Reaction Type | Reactant | Reagent | Product |

| N-Alkylation | 3-Methanesulfonylpyridin-4-amine | Alkyl Halide (R-X) | N-Alkyl-3-methanesulfonylpyridin-4-amine |

| N-Acylation | 3-Methanesulfonylpyridin-4-amine | Acyl Chloride (R-COCl) | N-Acyl-3-methanesulfonylpyridin-4-amine |

Reductive Amination Protocols

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and represents a key strategy for the alkylation of the amino group in 3-methanesulfonylpyridin-4-amine. masterorganicchemistry.comorganic-chemistry.org This two-step process, often performed in a single pot, involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.com

However, the direct reductive amination of aminopyridines, particularly those with electron-withdrawing groups or specific substitution patterns like 3-amino-4-halopyridines, can be challenging. nih.govnih.gov Standard conditions that are effective for other pyridine systems may result in poor conversion or complete failure. nih.gov The reduced nucleophilicity of the amino group in such systems often necessitates the use of stronger acids to facilitate the formation of the imine/iminium intermediate. nih.gov

To overcome these challenges, specific protocols have been developed. For example, a high-yielding deprotection/alkylation protocol using trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) has been successfully applied to N-substituted 3-amino-4-halopyridines. nih.gov This method has demonstrated broad substrate tolerance with various aldehydes. nih.gov Another approach involves the use of borane-tert-butylamine activated with methanesulfonic acid as a safer and effective reducing agent system, which was shown to avoid the partial reduction of other functional groups like nitro groups that can occur with sodium borohydride. researchgate.net

Table 2: Reductive Amination of Aminopyridines This table is based on findings for structurally related aminopyridines and illustrates potential conditions.

| Amine Substrate | Aldehyde/Ketone | Reagents/Conditions | Product |

| N-Boc-3-amino-4-halopyridine | Various aryl aldehydes | 1. TFA; 2. Aldehyde, TMSOTf, NaBH(OAc)₃ | N-Arylmethyl-3-amino-4-halopyridine |

| 3-Nitrobenzaldehyde | Methylamine | Borane-tert-butylamine, Methanesulfonic acid | Methyl(3-nitrobenzyl)amine |

Coupling Reactions Involving the Amine Functionality

The amine functionality of 3-methanesulfonylpyridin-4-amine can participate in various transition metal-catalyzed coupling reactions to form new carbon-nitrogen bonds. These reactions are central to modern organic synthesis, allowing for the construction of complex molecules from simpler precursors.

One prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. While direct application to 3-methanesulfonylpyridin-4-amine is not explicitly detailed in the provided context, the general principles of this reaction are highly relevant. This methodology is widely used for the synthesis of N-aryl and N-heteroaryl amines.

Another relevant transformation is the nucleophilic aromatic substitution (SNA_r) of activated aryl halides. The amine group of 3-methanesulfonylpyridin-4-amine can act as a nucleophile, displacing a leaving group on an electron-deficient aromatic or heteroaromatic ring. The reactivity in these reactions is influenced by the solvent and the nature of the counter-ion. rsc.org For instance, the reaction of nitranions derived from heteroarylamines with 4-chloronitrobenzene showed significantly higher reactivity in DMSO compared to toluene, which was attributed to the presence of free ions in the more polar solvent. rsc.org

Reactivity of the Methanesulfonyl Group

The methanesulfonyl (CH₃SO₂) group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring and possesses its own distinct chemical properties.

Role in Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The methanesulfonyl group, by virtue of its powerful electron-withdrawing nature, activates the pyridine ring towards nucleophilic aromatic substitution (SNA_r). It helps to stabilize the negatively charged Meisenheimer intermediate that is formed during the course of the reaction. This stabilization facilitates the attack of nucleophiles on the pyridine ring, leading to the displacement of a suitable leaving group.

In the context of pyridinium (B92312) ions, the position of the electron-withdrawing group has a pronounced effect on reactivity. For instance, in the reaction of substituted N-methylpyridinium ions with piperidine, a 2-cyano or 4-cyano substituent leads to a significantly higher reactivity compared to halogen substituents. nih.gov This is attributed to the influence of the electron-withdrawing cyano group in the deprotonation step of the reaction mechanism. nih.gov While not a sulfone, the cyano group's effect illustrates the activating nature of strong electron-withdrawing groups in such reactions.

Redox Chemistry of the Sulfone Moiety

The sulfone moiety in 3-methanesulfonylpyridin-4-amine is generally considered to be in a high oxidation state and is relatively stable to further oxidation. However, it can participate in reduction reactions under specific conditions. The reduction of sulfones is a challenging transformation that typically requires strong reducing agents.

Conversely, the precursor to the methanesulfonyl group, a sulfide, can be readily oxidized to the corresponding sulfoxide (B87167) and then to the sulfone. This two-step oxidation is a common synthetic route to introduce sulfone functionalities into organic molecules.

The methanesulfonyl group itself can be used to generate the highly reactive molecule sulfene (B1252967) (CH₂=SO₂) through elimination when treated with a base. wikipedia.org This is a characteristic reaction of methanesulfonyl chloride, a related compound. wikipedia.org While this specific reactivity for 3-methanesulfonylpyridin-4-amine is not documented in the provided context, it represents a potential transformation pathway for the methanesulfonyl group under basic conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS) and more prone to nucleophilic aromatic substitution (NAS). The substituents on 3-Methanesulfonylpyridin-4-amine further modulate this reactivity.

Electrophilic Aromatic Substitution (EAS): The 4-amino group is a powerful activating, ortho-para directing group due to its ability to donate electron density to the ring via resonance. Conversely, the 3-methanesulfonyl group is a strong deactivating, meta-directing group because of its inductive and resonance electron-withdrawing nature. The positions ortho to the amino group (C3 and C5) are electronically activated, but the C3 position is already substituted. The position para to the amino group (the ring nitrogen) is not available for substitution. Therefore, electrophilic attack would be predicted to occur at the C5 position. However, the deactivating effect of the adjacent sulfonyl group and the potential for protonation of the basic amino group under typical acidic EAS conditions, which would transform it into a deactivating meta-directing ammonium (B1175870) group, complicates this pathway. nih.govmdpi.combldpharm.com Direct electrophilic substitution reactions such as nitration or halogenation on 3-Methanesulfonylpyridin-4-amine are challenging and not prominently documented, often requiring careful control of reaction conditions or protection of the amino group. bldpharm.com

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack by the presence of the electron-withdrawing methanesulfonyl group. This effect is most pronounced at the positions ortho and para to the withdrawing group. In a scenario where a leaving group (e.g., a halide) is present at the C2 or C4 position of a 3-sulfonylpyridine, the ring is highly susceptible to SNAr.

For derivatives of 3-Methanesulfonylpyridin-4-amine, a leaving group at the C4 position is strongly activated for displacement by the C3-sulfonyl group. This is confirmed in related systems; for instance, 4-chloropyridine-3-sulfonamide (B47618) readily reacts with nucleophiles like sodium azide (B81097) to form 4-azidopyridine-3-sulfonamide. nih.gov Similarly, heating 3-sulfonamido-4-chloropyridine with various amines leads to the displacement of the chloride to yield the corresponding 4-amino derivatives. google.com This reactivity is crucial for the synthesis of more complex derivatives, where the pyridine core acts as an electrophile.

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of 3-Methanesulfonylpyridin-4-amine and its derivatives.

Buchwald-Hartwig Amination for Derivative Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. google.comorganic-chemistry.orgnih.gov This reaction is a premier method for synthesizing N-aryl derivatives. In this context, 3-Methanesulfonylpyridin-4-amine can serve as the nucleophilic amine component, reacting with a variety of aryl or heteroaryl halides to produce N-aryl-3-(methylsulfonyl)pyridin-4-amine derivatives.

The general transformation involves the reaction of 3-Methanesulfonylpyridin-4-amine with an aryl halide (Ar-X) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands such as XPhos or SPhos often employed to facilitate the catalytic cycle. youtube.com

Illustrative Buchwald-Hartwig Reaction Conditions:

| Component | Example | Role |

|---|---|---|

| Amine | 3-Methanesulfonylpyridin-4-amine | Nucleophile |

| Aryl Halide | 4-Bromotoluene | Electrophile |

| Pd Precatalyst | Pd₂(dba)₃ | Catalyst Source |

| Ligand | XPhos | Stabilizes Pd, facilitates catalytic steps |

| Base | NaOt-Bu or Cs₂CO₃ | Amine deprotonation, halide abstraction |

| Solvent | Toluene or Dioxane | Reaction Medium |

This table represents a typical, illustrative setup for the Buchwald-Hartwig amination. Specific conditions may vary based on substrate.

Suzuki-Miyaura and Other Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and a halide or triflate. libretexts.org To utilize 3-Methanesulfonylpyridin-4-amine in this reaction, it must first be functionalized with a leaving group, typically a halogen like chlorine or bromine.

For instance, a derivative such as 2-chloro-3-methanesulfonylpyridin-4-amine would be an excellent substrate for Suzuki-Miyaura coupling. The reaction of this halogenated pyridine with an aryl or vinyl boronic acid (R-B(OH)₂) would yield a C-C bond at the C2 position. Such reactions on related substituted aminopyridines are well-documented. For example, 3-amino-2-chloropyridine (B31603) effectively couples with various boronic acids using palladium catalysts supported by dialkylbiphenylphosphino ligands. organic-chemistry.org This demonstrates the feasibility of applying Suzuki-Miyaura couplings to halogenated 3-methanesulfonyl-4-aminopyridine systems for the construction of complex biaryl and styryl derivatives.

Representative Suzuki-Miyaura Reaction Components:

| Component | Example | Role |

|---|---|---|

| Pyridine Substrate | 2-Bromo-3-methanesulfonylpyridin-4-amine | Electrophile |

| Boronic Acid | Phenylboronic acid | Nucleophilic Boron Source |

| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst |

| Base | K₂CO₃ or K₃PO₄ | Activates boronic acid |

| Solvent | Dioxane/Water or Toluene/Ethanol (B145695) | Reaction Medium |

This table outlines a plausible reaction setup for a Suzuki-Miyaura coupling based on established methods for similar heterocyclic substrates.

Mechanistic Investigations of Reactions Involving 3-Methanesulfonylpyridin-4-amine

The mechanisms of the reactions involving 3-Methanesulfonylpyridin-4-amine are generally understood based on well-established principles for these reaction classes.

Mechanism of Nucleophilic Aromatic Substitution: The SNAr reaction of a 4-halo-3-methanesulfonylpyridine derivative proceeds via a two-step addition-elimination mechanism. nih.gov

Addition: The nucleophile attacks the carbon atom bearing the leaving group (at C4), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The strong electron-withdrawing sulfonyl group at the C3 position is crucial, as it effectively delocalizes the negative charge through resonance, stabilizing this intermediate.

Elimination: The aromaticity is restored by the expulsion of the leaving group (e.g., halide ion), resulting in the final substituted product. The stabilization of the Meisenheimer complex by the C3-sulfonyl group is the key factor that lowers the activation energy and facilitates this reaction pathway.

Mechanism of Transition Metal-Catalyzed Transformations: Both the Buchwald-Hartwig and Suzuki-Miyaura reactions proceed through a catalytic cycle involving a palladium center that alternates between the Pd(0) and Pd(II) oxidation states. organic-chemistry.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the electrophilic partner, forming a Pd(II) complex.

Transmetalation (Suzuki-Miyaura) or Ligand Exchange (Buchwald-Hartwig):

In the Suzuki reaction, the boronic acid (activated by a base) transfers its organic group to the palladium center, displacing the halide. libretexts.org

In the Buchwald-Hartwig reaction, the amine (3-Methanesulfonylpyridin-4-amine) coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium-amido complex. organic-chemistry.org

Reductive Elimination: The two organic groups on the Pd(II) center (the aryl group and the newly added organic or amino group) couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. The electronic properties of the ligands and substrates, including the 3-methanesulfonyl-4-aminopyridyl moiety, are critical in modulating the rates of these individual steps.

Applications of 3 Methanesulfonylpyridin 4 Amine As a Versatile Chemical Synthon

Utilization in the Synthesis of Diverse Heterocyclic Systems

The strategic placement of the amino and methanesulfonyl groups on the pyridine (B92270) core of 3-Methanesulfonylpyridin-4-amine allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of fused and substituted heterocyclic frameworks.

Construction of Fused Pyridine Ring Systems

While direct, specific examples of the use of 3-Methanesulfonylpyridin-4-amine in the construction of fused pyridine ring systems are not extensively documented in readily available literature, the inherent reactivity of the 4-amino-3-sulfonylpyridine scaffold suggests its potential in several classical named reactions. The presence of the amino group provides a nucleophilic center for condensation reactions, while the methanesulfonyl group can influence the reactivity of the pyridine ring and potentially act as a leaving group under certain conditions.

Hypothetically, 3-Methanesulfonylpyridin-4-amine could serve as a key precursor in reactions such as:

Gould-Jacobs Reaction: This reaction typically involves the condensation of an aniline with an ethoxymethylenemalonate derivative to form a quinoline ring system. The amino group of 3-Methanesulfonylpyridin-4-amine could potentially react in a similar fashion with appropriate dicarbonyl compounds to yield pyrido[4,3-b]pyridine derivatives.

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While not a direct application, derivatives of 3-Methanesulfonylpyridin-4-amine, where the amino group is part of a larger side chain, could undergo intramolecular cyclization to form complex fused systems.

Bischler-Napieralski Reaction: This reaction is used to synthesize dihydroisoquinolines from β-arylethylamides. Similar to the Pictet-Spengler reaction, appropriately functionalized derivatives of 3-Methanesulfonylpyridin-4-amine could be envisioned as substrates for intramolecular cyclization.

Further research is required to explore and validate these potential synthetic routes.

Preparation of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. While 3-Methanesulfonylpyridin-4-amine is not a direct precursor in the traditional sense, its structural motifs can be incorporated into quinoxaline-like structures. For instance, the reaction of a suitably substituted pyridine, bearing functionalities derived from 3-Methanesulfonylpyridin-4-amine, with ortho-diamino compounds could lead to novel heterocyclic systems with a quinoxaline-like core fused to a pyridine ring. The electronic properties of the methanesulfonyl group would be expected to influence the reaction pathway and the properties of the resulting products.

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. The bifunctional nature of 3-Methanesulfonylpyridin-4-amine, possessing both a nucleophilic amino group and an electrophilically activated pyridine ring, makes it an attractive candidate for the design of novel MCRs.

While specific MCRs involving 3-Methanesulfonylpyridin-4-amine are not yet widely reported, its potential is significant. It could, for instance, participate in Ugi or Passerini-type reactions when combined with an aldehyde, an isocyanide, and a carboxylic acid, leading to the formation of complex, highly substituted peptide-like structures appended to the pyridine core.

Furthermore, the strategic positioning of the functional groups could initiate cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations. For example, an initial intermolecular reaction at the amino group could be followed by an intramolecular cyclization involving the pyridine ring, facilitated by the electronic influence of the methanesulfonyl group.

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic properties of 3-Methanesulfonylpyridin-4-amine, stemming from the push-pull nature of its substituents, suggest its potential as a building block for advanced organic materials. The combination of an electron-donating group and a strong electron-withdrawing group on an aromatic ring can lead to materials with interesting optical and electronic properties.

For instance, polymers incorporating the 3-methanesulfonylpyridin-4-amine moiety could exhibit enhanced conductivity or possess non-linear optical properties. The amino group provides a convenient handle for polymerization reactions, allowing for its incorporation into various polymer backbones, such as polyamides, polyimides, or polypyrroles. The resulting materials could find applications in areas such as organic electronics, photovoltaics, and sensor technology.

Development of Chemical Probes for Research (excluding direct biological activity)

Fluorescent chemical probes are indispensable tools in various scientific disciplines for visualizing and tracking molecules and processes. The pyridine scaffold is a common component of many fluorescent dyes. The electronic characteristics of 3-Methanesulfonylpyridin-4-amine make it a promising platform for the development of novel fluorophores.

Computational and Theoretical Investigations of 3 Methanesulfonylpyridin 4 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like substituted pyridines. researchgate.netnih.govijcce.ac.ir DFT calculations can elucidate the fundamental aspects of 3-Methanesulfonylpyridin-4-amine's chemistry.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 3-Methanesulfonylpyridin-4-amine, this would involve calculating the total energy of the molecule for different arrangements of its atoms and finding the geometry with the minimum energy. This optimized structure corresponds to the most stable conformation of the molecule.

Conformational analysis is also crucial, especially concerning the rotation around the C-S bond of the methanesulfonyl group and the orientation of the amine group. By calculating the energy at different rotational angles (dihedral angles), a potential energy surface can be mapped out. This analysis would identify the global energy minimum (the most stable conformer) and any local minima (other stable conformers), as well as the energy barriers for rotation between them. For instance, studies on similar molecules have shown that different conformers can vary in energy, which can influence their chemical behavior. nih.gov

Illustrative Data:

The following table is illustrative and shows the type of data that would be generated from a conformational analysis of 3-Methanesulfonylpyridin-4-amine. The values are hypothetical.

| Conformer | Dihedral Angle (C3-S-C-H) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 180° | 0.00 | 75 |

| B (Local Minimum) | 60° | 1.5 | 20 |

| C (Transition State) | 0° | 5.0 | 5 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

For 3-Methanesulfonylpyridin-4-amine, the distribution and energies of the HOMO and LUMO would be calculated. The HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amine group, while the LUMO would likely have significant contributions from the electron-withdrawing methanesulfonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. ijcce.ac.ir

Illustrative Data:

The following table is illustrative and presents the kind of data obtained from an FMO analysis. The values are hypothetical.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus. Comparing the predicted NMR spectra with experimental data helps in the correct assignment of signals. nih.gov

IR (Infrared): The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. These frequencies are associated with specific bond stretching, bending, and torsional motions. This allows for the assignment of the experimentally observed IR bands to specific functional groups, such as the N-H stretches of the amine group, the S=O stretches of the sulfonyl group, and the various vibrations of the pyridine ring.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This analysis can help in understanding the electronic properties and color of the compound. ijcce.ac.ir

Illustrative Data:

The following table is illustrative and shows a comparison of hypothetical predicted and experimental spectroscopic data.

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| ¹H NMR | Chemical Shift (ppm) - H on C2 | 8.1 | 8.0 |

| ¹³C NMR | Chemical Shift (ppm) - C4 | 150.2 | 151.0 |

| IR | Vibrational Frequency (cm⁻¹) - SO₂ stretch | 1320 | 1325 |

| UV-Vis | Max. Absorption Wavelength (nm) | 280 | 285 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For 3-Methanesulfonylpyridin-4-amine, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, indicating these are sites for electrophilic interaction. The hydrogen atoms of the amine group would exhibit a positive potential, making them potential sites for hydrogen bonding.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations would allow for the study of the conformational flexibility of 3-Methanesulfonylpyridin-4-amine in different environments, such as in a solvent or interacting with other molecules. nih.govucl.ac.uk

By simulating the movements of the atoms over time, MD can provide insights into:

The range of conformations the molecule can adopt at a given temperature.

The stability of different conformers in solution.

The interactions between the molecule and solvent molecules.

The formation of intermolecular hydrogen bonds.

These simulations are particularly useful for understanding how the molecule behaves in a biological system or in solution. nih.gov

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For 3-Methanesulfonylpyridin-4-amine, computational studies could be used to investigate various reaction pathways, such as its synthesis or its reactions with other chemical species. researchgate.netrsc.orgresearchgate.net

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This would allow for the determination of the activation energies for different possible pathways, thereby identifying the most likely reaction mechanism. For example, in the synthesis of substituted pyridines, computational studies can help to understand the regioselectivity of the reaction. researchgate.net

In Silico Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships through computational means, primarily through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug discovery and chemical research. mdpi.comresearchgate.net These models seek to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. For 3-Methanesulfonylpyridin-4-amine, QSAR studies would be instrumental in predicting its behavior and guiding the synthesis of more potent or selective derivatives.

Methodologies and Key Findings:

A typical QSAR study involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's physicochemical properties. These descriptors for 3-Methanesulfonylpyridin-4-amine would include:

Electronic Descriptors: These describe the distribution of electrons in the molecule. For 3-Methanesulfonylpyridin-4-amine, the electron-withdrawing nature of the methanesulfonyl group at the 3-position significantly influences the electron density of the pyridine ring. This, in turn, affects the nucleophilicity of the 4-amino group. Descriptors such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be calculated to quantify these effects.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area are fundamental. More complex descriptors such as those derived from Comparative Molecular Field Analysis (CoMFA) would map the steric field around the molecule, identifying regions where bulky substituents might enhance or hinder interactions with a biological target.

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a key measure of a molecule's hydrophobicity. The interplay between the polar amine and sulfonyl groups and the aromatic pyridine ring in 3-Methanesulfonylpyridin-4-amine would result in a specific logP value, which is crucial for predicting properties like cell membrane permeability.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Studies on related pyridine derivatives have shown that the presence and position of substituents like amino and methoxy (B1213986) groups can significantly enhance biological activities. nih.gov For instance, the amino group at the 4-position of 3-Methanesulfonylpyridin-4-amine is a potential hydrogen bond donor, a feature often critical for specific binding to biological macromolecules.

The development of a QSAR model for a series of compounds including 3-Methanesulfonylpyridin-4-amine would typically follow these steps:

A dataset of structurally related compounds with measured activity (e.g., enzyme inhibition) is compiled.

A wide range of molecular descriptors is calculated for each compound.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVR) and Random Forest (RF), are used to build a model that correlates the descriptors with the activity. mdpi.com

The model is then validated to ensure its predictive power.

For example, a 3D-QSAR study on pyrimidine-sulfonamide hybrids, which share structural motifs with 3-Methanesulfonylpyridin-4-amine, successfully identified key steric and electrostatic features responsible for their inhibitory activity against a specific protein kinase. nih.gov A similar approach for 3-Methanesulfonylpyridin-4-amine could yield a predictive model to design derivatives with enhanced activity.

Table 1: Representative Molecular Descriptors for Structure-Reactivity Studies of 3-Methanesulfonylpyridin-4-amine and Their Significance

| Descriptor Category | Specific Descriptor Example | Significance for 3-Methanesulfonylpyridin-4-amine |

| Electronic | HOMO/LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Partial Atomic Charges | Determines sites for electrostatic interactions and potential hydrogen bonding with receptors. | |

| Dipole Moment | Influences solubility and the ability to interact with polar environments. | |

| Steric | Molecular Volume | Defines the space occupied by the molecule, crucial for fitting into binding pockets. |

| Surface Area | Relates to the extent of possible intermolecular interactions. | |

| Hydrophobicity | LogP (Octanol/Water) | Predicts membrane permeability and distribution in biological systems. |

| Topological | Wiener Index | A numerical descriptor of molecular branching, which can correlate with various physical properties. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | The 4-amino group is a key H-bond donor, while the sulfonyl oxygens and pyridine nitrogen are acceptors. |

Development and Refinement of Molecular Force Fields for Sulfonyl Pyridine Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. The accuracy of these simulations is critically dependent on the quality of the underlying potential energy function, known as the molecular force field. A force field is a set of parameters that describe the energy of a molecule as a function of the positions of its atoms.

For novel or specialized chemical moieties like the sulfonyl pyridine system present in 3-Methanesulfonylpyridin-4-amine, standard, general-purpose force fields such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) may not have sufficiently accurate parameters. researchgate.net Therefore, the development and refinement of specific force field parameters are often necessary to achieve high-quality predictions. nih.gov

Parameterization Process:

The process of developing a force field for the sulfonyl pyridine core of 3-Methanesulfonylpyridin-4-amine would involve several steps:

Derivation of Partial Atomic Charges: The distribution of charge within the molecule is a critical component of the force field. High-level quantum mechanical (QM) calculations, often using Density Functional Theory (DFT), are performed to calculate the electrostatic potential (ESP) on a grid of points around the molecule. Atomic charges are then fitted to reproduce this ESP, using methods like Restrained Electrostatic Potential (RESP).

Parameterization of Bonded Terms: The force field treats the molecule as a collection of atoms connected by bonds, angles, and dihedrals.

Bond Stretching and Angle Bending: The equilibrium values and force constants for bonds (e.g., S-C, S-N, C=C) and angles (e.g., C-S-C, O-S-O) are determined by fitting to the geometry optimized at a high level of QM theory.

Dihedral Angles: The torsional parameters, which describe the energy barrier for rotation around bonds, are particularly important for capturing the conformational preferences of the molecule. For 3-Methanesulfonylpyridin-4-amine, the rotation around the C-S bond is crucial. To parameterize this, a relaxed potential energy scan is performed using QM methods, where the dihedral angle is systematically rotated, and the energy is calculated at each step. The force field's dihedral parameters are then adjusted to reproduce this QM energy profile.

Parameterization of Non-bonded Terms: The Lennard-Jones (or van der Waals) parameters describe the short-range repulsive and long-range attractive interactions between atoms. These are often optimized by comparing simulation results of bulk properties (e.g., density, heat of vaporization) of related small molecules to experimental data.

Importance of Refinement:

Research has shown that the transferability of force field parameters is not always guaranteed. nih.gov Parameters developed for a general class of molecules, like sulfonamides, may not be accurate enough when applied to a specific system with unique electronic features, such as the combination of a sulfonyl group and a pyridine ring. Therefore, creating custom-built force fields from ab initio data for the specific molecules of interest is often the best approach to ensure high-quality predictions. nih.gov The development of accurate force fields for sulfated and sulfonated molecules is an active area of research, driven by their importance in biological systems like glycosaminoglycans. mdpi.commdpi.com

Table 2: Key Force Field Parameters Requiring Specific Derivation for 3-Methanesulfonylpyridin-4-amine

| Parameter Type | Specific Examples within the Molecule | Rationale for Specific Parameterization |

| Partial Atomic Charges | Atoms of the sulfonyl group (S, O), pyridine ring (N, C), and amino group (N, H) | The electron-withdrawing sulfonyl group strongly influences the charge distribution across the entire molecule, requiring a custom charge model. |

| Bond Parameters | C_ar-S, S-O, S-C_methyl | The bond strengths and equilibrium lengths are affected by the electronic environment of the aromatic system. |

| Angle Parameters | C_ar-S-O, O-S-O, C_ar-S-C_methyl | The geometry around the sulfur atom is critical for the overall shape of the molecule. |

| Dihedral Parameters | C_ar-C_ar-S-O, N_ar-C_ar-S-C_methyl | These parameters govern the rotational barrier and conformational preference of the methanesulfonyl group relative to the pyridine ring, which is crucial for its interaction with other molecules. |

By developing and refining a specific force field for sulfonyl pyridine systems, researchers can perform more accurate and predictive MD simulations to study the conformational dynamics of 3-Methanesulfonylpyridin-4-amine, its solvation properties, and its binding to biological targets.

Q & A

Q. Key Data :

- Typical yields: 85–91% for hydrazone intermediates .

- Reaction monitoring: TLC (dichloromethane) and NMR (DMSO-d6) .

Advanced: How can reaction conditions be optimized to enhance sulfonyl group stability during synthesis?

Q. Methodological considerations :

- pH control : Alkaline conditions (e.g., NaOH/EtOH) minimize side reactions like hydrolysis of the sulfonyl group. Excess base can deprotonate intermediates, facilitating nucleophilic substitution .

- Temperature modulation : Room-temperature reactions reduce thermal degradation. For example, sodium hypochlorite-mediated oxidations proceed efficiently at 25°C .

- Catalyst selection : Copper(I) bromide (0.1–1 mol%) accelerates coupling reactions involving aryl halides, as seen in cyclopropane derivative synthesis .

Q. Challenges :

- Competing side reactions (e.g., over-oxidation) require strict stoichiometric control of oxidizing agents like NaOCl .

Basic: What analytical techniques are essential for characterizing 3-Methanesulfonylpyridin-4-amine?

Q. Core methods :

- NMR spectroscopy :

- 1H-NMR : Assign peaks using DMSO-d6 (δ 2.50 ppm reference). Key signals include aromatic protons (δ 7.0–8.5 ppm) and sulfonyl-CH3 (δ ~3.3 ppm) .

- 13C-NMR : Identify carbons adjacent to sulfonyl groups (e.g., C-SO2 at δ ~50–55 ppm) .

- HRMS (ESI) : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ calculated: 334.1556; observed: 334.1553) .

- FTIR : Detect sulfonyl S=O stretches (~1300–1150 cm⁻¹) and amine N-H bends (~1600 cm⁻¹) .

Validation : Cross-reference spectral data with synthetic intermediates to resolve ambiguities (e.g., distinguishing regioisomers) .

Advanced: How do electron-withdrawing substituents (e.g., methanesulfonyl) influence pyridine ring reactivity?

Q. Mechanistic insights :

- Electronic effects : The methanesulfonyl group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This activates the ring toward nucleophilic aromatic substitution (e.g., amination) but deactivates it toward electrophilic substitution .

- Steric effects : Bulky substituents at the 3-position can hinder access to the 4-amine group, affecting coupling reactions. Computational modeling (DFT) is recommended to predict regioselectivity .

Case study : Fluorinated pyridines (e.g., 3,5-difluoro-4-methylpyridin-2-amine) show enhanced stability in acidic conditions compared to non-fluorinated analogs, suggesting similar benefits for sulfonyl derivatives .

Advanced: How to resolve contradictions in spectral data during intermediate characterization?

Q. Troubleshooting protocol :

Replicate synthesis : Ensure reaction conditions (time, temperature, solvent purity) are consistent with literature (e.g., uses 3 h stirring for cyclization).

Multi-technique validation :

- Combine 1H-NMR, 13C-NMR, and HRMS to confirm molecular structure.

- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .

Reference controls : Compare with known analogs (e.g., 3-methylpyridin-4-amine in ) to identify deviations.

Example : Discrepancies in melting points (e.g., 175–176°C vs. literature 170°C) may indicate impurities; recrystallize from methanol/water .

Basic: What safety protocols are critical when handling 3-Methanesulfonylpyridin-4-amine?

Q. Best practices :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., acetic acid, DMSO) .